molecular formula C12H10ClNO2 B8135023 3-(Benzyloxy)-5-chloropyridin-2-ol

3-(Benzyloxy)-5-chloropyridin-2-ol

Cat. No.: B8135023
M. Wt: 235.66 g/mol
InChI Key: JQOUDNYLILRGDJ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-chloropyridin-2-ol is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound features a benzyl ether group at the third position, a chlorine atom at the fifth position, and a hydroxyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-chloropyridin-2-ol typically involves multiple steps:

    Starting Material: The synthesis often begins with 2-hydroxy-5-chloropyridine.

    Benzylation: The hydroxyl group at the second position is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the benzylation process.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can undergo reduction reactions, particularly at the benzyl ether group, to yield the corresponding alcohol.

    Substitution: The chlorine atom at the fifth position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: 3-(Benzyloxy)-5-chloropyridin-2-one.

    Reduction: this compound (reduced benzyl ether).

    Substitution: 3-(Benzyloxy)-5-aminopyridin-2-ol or 3-(Benzyloxy)-5-thiopyridin-2-ol.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Antimicrobial Agents: Studied for its antimicrobial properties against various bacterial and fungal strains.

Industry:

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(Benzyloxy)-5-chloropyridin-2-ol exerts its effects depends on its application:

    Biological Activity: It may interact with enzymes or receptors, altering their activity. The benzyl ether group can enhance lipophilicity, improving membrane permeability.

    Chemical Reactivity: The presence of the hydroxyl and chlorine groups allows for diverse chemical modifications, making it a versatile intermediate.

Comparison with Similar Compounds

    3-(Benzyloxy)-5-bromopyridin-2-ol: Similar structure but with a bromine atom instead of chlorine.

    3-(Benzyloxy)-5-fluoropyridin-2-ol: Contains a fluorine atom at the fifth position.

    3-(Benzyloxy)-5-iodopyridin-2-ol: Features an iodine atom at the fifth position.

Uniqueness:

    Reactivity: The chlorine atom in 3-(Benzyloxy)-5-chloropyridin-2-ol provides a unique balance of reactivity and stability, making it suitable for various synthetic applications.

    Biological Activity: The specific positioning of the benzyl ether and chlorine groups can result in distinct biological activities compared to its halogenated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-chloro-3-phenylmethoxy-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-10-6-11(12(15)14-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOUDNYLILRGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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